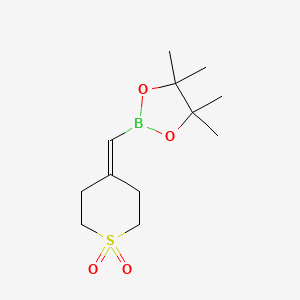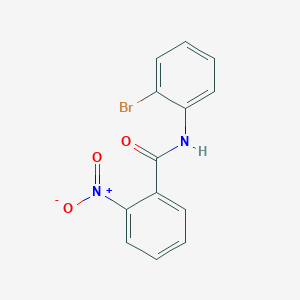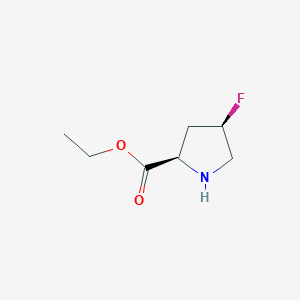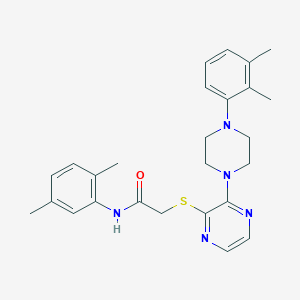
1-(Methylsulfonyl)indoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Cytotoxic Activity in Cancer Research
- Structural Necessity in Seco-Duocarmycin Analogs : A study by Choi and Ma (2010) focused on the role of indole C5-O-substitution in seco-Duocarmycin analogs, where compounds including 5-O-methylsulfonyl exhibited significant cytotoxic activity against various human cancer cell lines. This highlights the potential of such compounds in cancer treatment research (Choi & Ma, 2010).
Antidiabetic Agent Research
- Tryptoline-3-Carboxylic Acid Derivatives : A synthesis study by Choudhary et al. (2011) developed compounds like 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid, which demonstrated potent antidiabetic activity in vivo (Choudhary, Kohli, Kumar, & Joshi, 2011).
GPR119 Agonists for Diabetes Treatment
- Novel GPR119 Agonists : Sato et al. (2014) identified a novel GPR119 agonist with a 5-(methylsulfonyl)indoline motif, showing potential as anti-diabetic agents. The study's structural modifications enhanced agonistic activity, demonstrating the importance of this compound in diabetes research (Sato et al., 2014).
Design of New Stable Secondary Structures
- Solvent-Dependent Amide Bond Isomerization : Pollastrini et al. (2021) explored (S)-indoline-2-carboxylic acid derivatives as a proline mimetic. This compound demonstrated interesting properties, such as a tendency towards the cis amide isomer in polar solvents, which is significant for designing different secondary structures and materials (Pollastrini et al., 2021).
Anticancer Activity
- 4-Vinyl-1-Arylsulfonylimidazolidinones : Research by Kwak et al. (2006) on 1-(indoline-5-sulfonyl)-4-phenylimidazolidinones revealed their broad-spectrum anticancer properties. The study synthesized derivatives and evaluated their activity against various human cancer cell lines (Kwak et al., 2006).
Synthesis of Methyl 5- and 6-Nitroindole-2-Carboxylates
- Nitration of Indoline-2-Carboxylic Acid : Lavrenov et al. (2002) described a method to transform indoline-2-carboxylic acid into nitroindoline-2-carboxylic acid, a process relevant for further research in this chemical domain (Lavrenov et al., 2002).
Catalytic Applications in Organic Synthesis
- Nano Organo Solid Acids with Urea Moiety : Zolfigol et al. (2015) synthesized novel nano organocatalysts, such as 2-carbamoylhydrazine-1-sulfonic acid and carbamoylsulfamic acid, for the synthesis of various compounds. This demonstrates the versatile applications of compounds related to 1-(Methylsulfonyl)indoline-5-carboxylic acid in organic synthesis (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-(methylsulfonyl)indoline-5-carboxylic acid, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives have been found to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound would have a broad range of molecular and cellular effects .
Properties
IUPAC Name |
1-methylsulfonyl-2,3-dihydroindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-16(14,15)11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMXVSCEGKFVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone](/img/structure/B3004280.png)
![2-Amino-6-[4-[3-(trifluoromethyl)phenoxy]phenyl]pyridine-3,4,5-tricarbonitrile](/img/structure/B3004281.png)

![4-fluoro-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B3004284.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3004285.png)

![1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B3004289.png)
